Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dimethylphenyl)-4-methoxybenzamide

Anticancer Cytotoxicity Benzamide derivatives

N-(3,5-dimethylphenyl)-4-methoxybenzamide (CAS 127291-98-9) is a synthetic small-molecule benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. It features a 4-methoxybenzamide core linked to a 3,5-dimethylphenyl ring via an amide bond.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 127291-98-9
Cat. No. B3418688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-methoxybenzamide
CAS127291-98-9
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H17NO2/c1-11-8-12(2)10-14(9-11)17-16(18)13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H,17,18)
InChIKeyKHZREMOGHQWRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-98-9): Structural Identity and Physicochemical Baseline for Research Procurement


N-(3,5-dimethylphenyl)-4-methoxybenzamide (CAS 127291-98-9) is a synthetic small-molecule benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. It features a 4-methoxybenzamide core linked to a 3,5-dimethylphenyl ring via an amide bond. Its computed lipophilicity is XLogP3-AA = 3.5, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, placing it within drug-like chemical space [1]. The compound is commercially available from reputable suppliers such as Alfa Aesar at a certified purity of 97% (Product No. H59509) . This benzamide scaffold is a privileged structure in medicinal chemistry, with close positional isomers (e.g., 3-methoxy and 2-methoxy variants) exhibiting distinct biological target engagement profiles, making precise structural identity critical for reproducible research outcomes.

Why N-(3,5-Dimethylphenyl)-4-methoxybenzamide Cannot Be Interchanged with Positional Isomers: The Methoxy Position Determines Biological Target Engagement


Within the N-(3,5-dimethylphenyl)-methoxybenzamide chemotype, the position of the methoxy substituent on the benzamide ring is not a trivial structural variation—it is a critical determinant of biological activity [1]. The 3-methoxy positional isomer (CAS 5572-65-6, also known as A3B5) has been extensively characterized as a potent, non-cytotoxic inhibitor of melanin production that acts via proteasomal degradation of tyrosinase-related protein 2 (TRP-2) and demonstrates in vivo tumor growth suppression in melanoma models [1]. In contrast, N-(3,5-dimethylphenyl)-4-methoxybenzamide exhibits a distinctly different bioactivity profile, with reported dose-dependent cytotoxicity in cancer cell lines (IC50 = 60.13 µg/mL) [2]. These divergent biological outcomes underscore that the methoxy position directly governs target recognition, potency, and mechanism of action. Procurement of the incorrect regioisomer will yield non-reproducible results and invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-4-methoxybenzamide (CAS 127291-98-9) Relative to Closest Analogs


Cytotoxic Activity of N-(3,5-Dimethylphenyl)-4-methoxybenzamide in Cancer Cell Lines: Dose-Dependent Inhibition and IC50 Value

In a 2025 study by Al-Juboori et al., N-(3,5-dimethylphenyl)-4-methoxybenzamide demonstrated concentration-dependent cytotoxic activity with an IC50 of 60.13 µg/mL (approximately 235.5 µM when converted using MW 255.31) [1]. At 100 µg/mL, the compound achieved 69.23% inhibition [1]. This stands in contrast to the 3-methoxy isomer (A3B5), which is characterized as a non-cytotoxic melanogenesis inhibitor that does not directly kill melanocytes but rather arrests the cell cycle at the G1 phase [2]. The 4-methoxy regioisomer thus presents a mechanistically distinct profile: direct cytotoxicity versus targeted pathway modulation.

Anticancer Cytotoxicity Benzamide derivatives

Differential Target Engagement Between 4-Methoxy and 3-Methoxy Regioisomers: Impact on Melanogenesis Inhibition

The 3-methoxy isomer (A3B5, CAS 5572-65-6) is a well-characterized melanogenesis inhibitor that downregulates TRP-2 via proteasomal degradation without affecting tyrosinase activity, and it suppresses tumor growth in vivo in melanoma xenograft models [1]. For N-(3,5-dimethylphenyl)-4-methoxybenzamide, no published evidence of melanogenesis pathway modulation has been identified [2]. The 4-methoxy substitution pattern redirects biological activity toward a cytotoxic mechanism rather than targeted TRP-2 degradation.

Melanogenesis TRP-2 Tyrosinase

Physicochemical Differentiation: Lipophilicity-Driven ADME Profile of the 4-Methoxy Regioisomer

N-(3,5-dimethylphenyl)-4-methoxybenzamide has a computed XLogP3-AA of 3.5 [1]. The reported LogP value from Hit2Lead is 3.84 . By comparison, the 3-methoxy isomer (A3B5, CAS 5572-65-6) shares an identical molecular formula and has a comparable computed LogP of approximately 3.5 (PubChem), as both isomers possess the same atom composition [2]. While gross lipophilicity is similar, the altered electron distribution from the para- versus meta-methoxy substitution affects hydrogen-bonding geometry with biological targets, contributing to the divergent target engagement profiles described above.

Lipophilicity ADME Drug-likeness

Purity and Sourcing Reliability: 97% Assay Specification as a Determinant of Reproducibility

N-(3,5-dimethylphenyl)-4-methoxybenzamide is commercially available from Alfa Aesar (Thermo Fisher Scientific) at a certified purity of 97% (Product No. H59509) . In contrast, the more extensively studied 3-methoxy isomer (A3B5, CAS 5572-65-6) is typically sourced from specialty research chemical suppliers with variable purity specifications, ranging from 95% to 98% depending on the vendor . The 97% purity specification from a major international supplier provides a baseline quality assurance that supports inter-laboratory reproducibility in biological assays.

Purity specification Quality control Procurement

Recommended Research Application Scenarios for N-(3,5-Dimethylphenyl)-4-methoxybenzamide Based on Quantitative Evidence


Cytotoxicity-Focused Anticancer Screening Libraries

Given its demonstrated dose-dependent cytotoxicity with an IC50 of 60.13 µg/mL in cancer cell lines [1], N-(3,5-dimethylphenyl)-4-methoxybenzamide is a suitable candidate for inclusion in anticancer compound screening libraries, particularly where direct cytotoxic mechanisms are desired. This application is distinct from the 3-methoxy isomer, which is non-cytotoxic and functions via targeted TRP-2 degradation, making the 4-methoxy isomer the appropriate choice for phenotypic cytotoxicity screens rather than target-based melanogenesis assays.

Structure-Activity Relationship (SAR) Studies on Benzamide Regioisomerism

The 4-methoxy substitution pattern offers a defined hydrogen-bond acceptor geometry at the para position of the benzamide ring, contrasting with the meta-substituted 3-methoxy isomer (A3B5) [2]. Researchers conducting systematic SAR exploration of the N-(3,5-dimethylphenyl)-methoxybenzamide series should procure all three regioisomers (2-OCH3, CAS 5566-00-7; 3-OCH3, CAS 5572-65-6; 4-OCH3, CAS 127291-98-9) to map how methoxy positional variation governs target selectivity and biological mechanism [3]. The XLogP3-AA of 3.5 supports its suitability within drug-like chemical space for hit-to-lead optimization [3].

Negative Control Compound for Melanogenesis Research

Since the 3-methoxy isomer (A3B5) is a validated melanogenesis inhibitor acting via TRP-2 proteasomal degradation [2], N-(3,5-dimethylphenyl)-4-methoxybenzamide—which lacks published melanogenesis pathway activity—can serve as a structurally matched negative control in TRP-2 inhibition studies. This application ensures that observed effects are specific to the 3-methoxy pharmacophore rather than a general benzamide scaffold effect.

Cytochrome P450 Inhibition Profiling

Benzamide derivatives with the N-(3,5-dimethylphenyl) motif have been studied for cytochrome P450 enzyme inhibition [4]. N-(3,5-dimethylphenyl)-4-methoxybenzamide can be evaluated in CYP inhibition panels (e.g., CYP3A4, CYP2D6) to assess its drug-drug interaction potential. This profiling is relevant for medicinal chemistry programs exploring benzamide-based lead series where metabolic stability and CYP liability are critical selection criteria [4].

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.